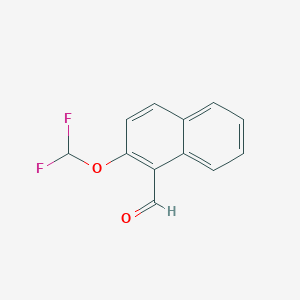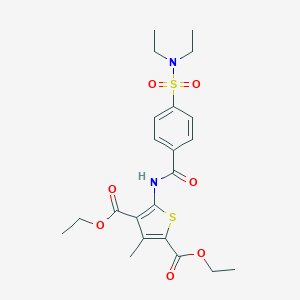![molecular formula C24H22N2O4 B380520 3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315235-04-2](/img/structure/B380520.png)
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole ring is a phenyl group and a 1-(2,4-dimethoxyphenyl)-2-nitroethyl group .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Oxidative Coupling Reactions : Indole derivatives, including those similar to the compound , undergo oxidative coupling reactions when treated with benzoyl nitrate, producing various nitro-derivatives and oxindoles. This demonstrates the compound's potential as a precursor in synthetic organic chemistry for creating complex molecular structures (Berti, Settimo, & Nannipieri, 1968).
Structural Analysis and DFT Studies : Novel indole-based derivatives have been synthesized and characterized, indicating the importance of indole derivatives in various applications. Structural analysis by XRD and spectroscopic methods, alongside DFT studies, highlight their potential in material science and molecular engineering (Tariq et al., 2020).
Antibacterial Activity : Some indole derivatives exhibit significant antibacterial activity, suggesting the potential of such compounds, including the one , in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah, & Voelter, 2006).
Reductive Cyclization : The palladium-catalyzed, carbon monoxide-mediated reductive cyclization of certain indole derivatives leads to the formation of biindoles, indicating a method for constructing complex indole-containing compounds (Ansari, Dacko, Akhmedov, & Söderberg, 2016).
Biological Activities and Applications
Antioxidant Properties : Synthesis and evaluation of substituted 2-phenyl-1H-indoles have shown promising antioxidant activities. This suggests that derivatives of indole, possibly including the compound , can serve as potent antioxidants in pharmaceutical applications (Karaaslan et al., 2013).
Anti-inflammatory Agents : The synthesis of chalcone derivatives based on indole frameworks demonstrates significant anti-inflammatory activities, suggesting the therapeutic potential of indole derivatives in treating inflammation (Rehman, Saini, & Kumar, 2022).
Organocatalysis : Indolylnitroalkenes, structurally related to the compound of interest, have been used as substrates in organocatalytic reactions to access tryptamine precursors, highlighting the compound's relevance in synthetic strategies for bioactive molecules (Chen et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-29-17-12-13-18(22(14-17)30-2)20(15-26(27)28)23-19-10-6-7-11-21(19)25-24(23)16-8-4-3-5-9-16/h3-14,20,25H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRSXHNEYQNTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-4-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380439.png)


![2-[1-(4-Methoxy-benzenesulfonyl)-piperidin-4-ylmethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B380445.png)
![1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone](/img/structure/B380447.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)acetamide](/img/structure/B380449.png)
![4-Ethyl 2-methyl 5-[({[5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380451.png)
![5-(4-Chlorophenyl)-4-(3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B380452.png)
![4-Ethyl 2-methyl 3-methyl-5-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B380455.png)
![7-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B380457.png)
![5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B380458.png)
![2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380459.png)
![4-Ethyl 2-methyl 5-{[(acetyloxy)(phenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380460.png)